molecular formula C25H21F3N4O6S2 B3002519 ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887876-56-4

ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B3002519
CAS No.: 887876-56-4
M. Wt: 594.58
InChI Key: QUOWUXZPVSNJLY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative with a unique substitution pattern. Key structural features include:

  • Thieno[3,4-d]pyridazine core: A bicyclic system combining thiophene and pyridazine rings, providing a planar scaffold for intermolecular interactions.
  • 4-(N,N-Dimethylsulfamoyl)benzamido group at position 5: Introduces a sulfonamide moiety linked to a benzamide, likely enhancing solubility and target binding via hydrogen bonding.
  • 4-(Trifluoromethyl)phenyl group at position 3: The electron-withdrawing CF₃ group improves metabolic stability and modulates lipophilicity.
  • Ethyl carboxylate at position 1: A common ester group that may influence bioavailability and hydrolysis kinetics.

This compound is hypothesized to exhibit biological activity in contexts such as enzyme inhibition or protein aggregation modulation, based on structural parallels to aminothienopyridazine tau aggregation inhibitors described in .

Properties

IUPAC Name

ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N4O6S2/c1-4-38-24(35)20-18-13-39-22(29-21(33)14-5-11-17(12-6-14)40(36,37)31(2)3)19(18)23(34)32(30-20)16-9-7-15(8-10-16)25(26,27)28/h5-13H,4H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOWUXZPVSNJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential biological activity. This article explores its biological properties, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3-(4-(trifluoromethyl)phenyl)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
  • Molecular Formula : C24H22N4O6S2
  • Molecular Weight : 526.58 g/mol
  • CAS Number : 887876-56-4

The compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Pathways : The presence of the sulfamoyl group suggests potential inhibition of sulfonamide-sensitive enzymes, which are crucial in various metabolic pathways.
  • Interaction with Receptors : The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cellular membranes and interact with target receptors.

Pharmacological Applications

This compound has shown promise in the following areas:

  • Anticancer Activity : Similar compounds have been reported to inhibit mitotic kinesin Eg5, which plays a critical role in cancer cell division .
  • Calcium Channel Blockade : Dihydropyrimidine derivatives exhibit calcium channel blocking properties, which may be relevant for cardiovascular applications .

Study 1: Anticancer Properties

A study explored the effects of similar thieno[3,4-d]pyridazine derivatives on cancer cell lines. The results indicated that these compounds inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism was attributed to the inhibition of key signaling pathways involved in cell growth .

Study 2: Cardiovascular Applications

Research demonstrated that dihydropyrimidine derivatives could serve as effective calcium channel blockers. In vitro studies showed that these compounds reduced intracellular calcium levels in cardiac myocytes, suggesting potential use in treating hypertension and arrhythmias .

Data Table: Biological Activity Comparison

Compound NameCAS NumberMolecular WeightAnticancer ActivityCalcium Channel Blockade
This compound887876-56-4526.58 g/molYesYes
Similar DihydropyrimidineVariousVariesYesYes

Comparison with Similar Compounds

Molecular Similarity and Computational Analysis

  • Tanimoto/Dice Similarity Scores: The target compound’s dimethylsulfamoyl benzamido group distinguishes it from analogs with amino or acetyl substituents. Using Morgan fingerprints, similarity scores with Compounds 30/31 would likely fall below 0.5 due to divergent functional groups .
  • Docking Affinity: The sulfamoyl group in the target compound may interact with polar residues in binding pockets (e.g., lysine or arginine), whereas amino-substituted analogs (30/31) rely on simpler hydrogen-bonding motifs. This could lead to higher specificity but variable affinity depending on target enzymes .

Metabolic and Pharmacokinetic Profiles

  • The trifluoromethyl group at position 3 enhances metabolic stability by resisting oxidative degradation, a feature shared with Compounds 30/31 .
  • The dimethylsulfamoyl group in the target compound may improve aqueous solubility compared to the methoxyphenylacetyl substituent in ’s analog, which is more lipophilic .

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